5-Aminopent-2-ynoic acid
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Overview
Description
5-Aminopent-2-ynoic acid is a synthetic amino acid with a unique structure characterized by an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopent-2-ynoic acid typically involves the Sonogashira cross-coupling reaction. This method starts with the preparation of (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized via Sonogashira cross-coupling reactions using various aryl halides . The reaction conditions are optimized to achieve high optical purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Sonogashira cross-coupling reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
5-Aminopent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alkylated, acylated, and hydrogenated compounds .
Scientific Research Applications
5-Aminopent-2-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly aldose reductase.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysfunction.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Aminopent-2-ynoic acid involves its interaction with specific enzymes and molecular targets. For instance, it acts as a potent inhibitor of aldose reductase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can help manage conditions like diabetic complications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-arylpent-4-ynoic acids: These compounds share a similar structure but have different aryl groups attached.
Aminocaproic acid: Another amino acid derivative with different functional groups and applications.
Uniqueness
5-Aminopent-2-ynoic acid is unique due to its alkyne group, which allows it to participate in click chemistry reactions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
5-aminopent-2-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c6-4-2-1-3-5(7)8/h2,4,6H2,(H,7,8) |
InChI Key |
VZUDEFQCECGEBB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C#CC(=O)O |
Origin of Product |
United States |
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